molecular formula C21H23N3O4S B11360831 2-Methylpropyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11360831
M. Wt: 413.5 g/mol
InChI Key: AOLSWGTZQXXTNN-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This step involves the cyclization of a precursor molecule containing an amide and a nitrile group under acidic or basic conditions.

    Formation of the Thiazole Ring: This step involves the cyclization of a precursor molecule containing a thiol and a halide group under basic conditions.

    Coupling Reactions: The oxazole and thiazole rings are then coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis or as a precursor for other chemicals.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of 2-METHYLPROPYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-methylpropyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H23N3O4S/c1-11(2)10-27-20(26)18-14(5)22-21(29-18)23-19(25)16-9-17(28-24-16)15-7-6-12(3)13(4)8-15/h6-9,11H,10H2,1-5H3,(H,22,23,25)

InChI Key

AOLSWGTZQXXTNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C)C

Origin of Product

United States

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